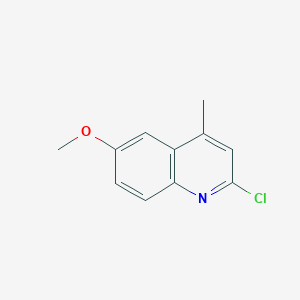
2-Chloro-6-methoxy-4-methylquinoline
Übersicht
Beschreibung
2-Chloro-6-methoxy-4-methylquinoline is a chemical compound with the empirical formula C11H10ClNO . It is a member of the quinoline family of compounds, which consists of a core aromatic ring structure with two nitrogen atoms .
Molecular Structure Analysis
The molecular weight of 2-Chloro-6-methoxy-4-methylquinoline is 207.66 g/mol . The SMILES string representation of its structure isClC1=NC2=C(C(C)=C1)C=C(OC)C=C2 . Physical And Chemical Properties Analysis
2-Chloro-6-methoxy-4-methylquinoline is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 and a boiling point of 333.4±37.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methods : 2-Chloro-6-methoxy-4-methylquinoline derivatives have been synthesized through various methods. For instance, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline, highlighting a process suitable for large-scale production with a high yield of 85% (Zhao, Lei, & Guo, 2017). Additionally, synthesis procedures involving 2-chloroquinolin-3-yl ester derivatives have been developed from 2-chloroquinoline-3-carbaldehyde (Tabassum et al., 2014).
Chemical Reduction and Catalysis : The reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst demonstrated the conversion of 2-methylquinoline to its hydrogenated form with high conversion and selectivity (Watanabe et al., 1984).
Chemosensory Applications : Research on derivatives like 5-chloro-8-methoxyquinoline has indicated their potential as chemosensors for metal ions, such as cadmium, which could have applications in monitoring metal concentrations in waste effluents and food products (Prodi et al., 2001).
Biological and Pharmaceutical Research
Antimicrobial Properties : Studies have shown that certain 2-chloro-6-methoxy-4-methylquinoline analogues exhibit strong antimicrobial activities. For example, derivatives like (2-chloro-6-methoxyquinolin-3-yl)methyl 2,4-dichlorobenzoate demonstrated significant activity against various bacterial and fungal species (Kim et al., 2014).
Anticancer and Apoptosis Induction : The exploration of quinoline derivatives in anticancer research has led to the discovery of compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which has shown potent apoptosis induction and efficacy in cancer models, including high blood-brain barrier penetration (Sirisoma et al., 2009).
Tubulin-Polymerization Inhibition : Certain derivatives have been identified as inhibitors of tubulin polymerization, targeting the colchicine site, which is significant in cancer therapy research. Compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one have shown high cytotoxic activity and substantial inhibition of colchicine binding (Wang et al., 2014).
Spectroscopy and Analytical Applications
Spectroscopic Studies : Research has been conducted on the spectroscopic properties of 2-chloro-6-methoxy-4-methylquinoline derivatives, correlating experimental ionization potentials with calculated molecular energies, which is crucial for understanding their electronic structure (Ahmed et al., 1997).
Analytical Method Development : Analytical methods have been developed for quantitating certain 8-aminoquinoline antileishmanial drugs, which include derivatives of 2-chloro-6-methoxy-4-methylquinoline, in biological samples like canine plasma (Anders et al., 1984).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinoline compounds, in general, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels, which play crucial roles in numerous biochemical processes .
Mode of Action
Quinoline derivatives typically exert their effects by interacting with their targets, leading to changes in the targets’ function. This interaction can result in the inhibition or activation of the target, depending on the specific compound and target involved .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
The effects of quinoline derivatives can range from changes in cellular function to the induction of cell death, depending on the specific compound and its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-methoxy-4-methylquinoline . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s stability, its interaction with targets, and its overall effectiveness.
Eigenschaften
IUPAC Name |
2-chloro-6-methoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGIQWGIRMJJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279649 | |
| Record name | 2-Chloro-6-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-4-methylquinoline | |
CAS RN |
6340-55-2 | |
| Record name | 6340-55-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6340-55-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methyl-6-(methyloxy)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

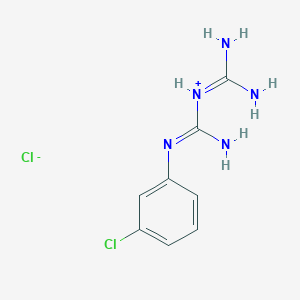

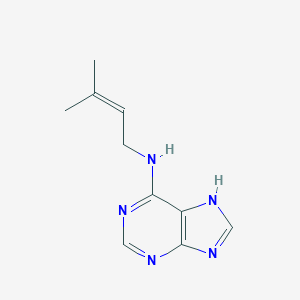
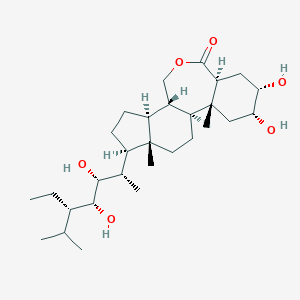
![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)
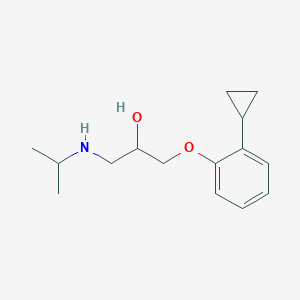
![(6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino}-3-{[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B109729.png)
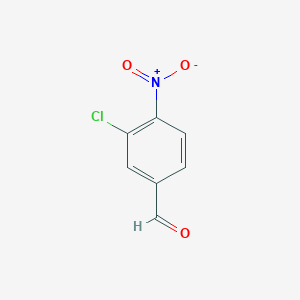
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)
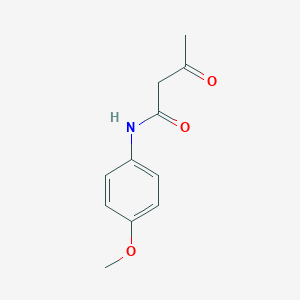

![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)

